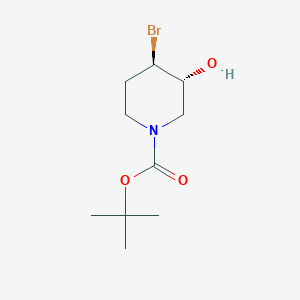

N-Boc-trans-4-bromo-3-hydroxypiperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-trans-4-bromo-3-hydroxypiperidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a piperidine ring, a bromine atom, and a tert-butoxycarbonyl (Boc) protective group. This compound is particularly relevant in the context of producing chiral drug intermediates, such as those used in the anticancer drug ibrutinib, which targets B-cell malignancies .

Synthesis Analysis

The synthesis of related N-Boc-protected piperidines has been described in several studies. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for substituted piperidines, involves regioselective ring-opening of a racemic N-Boc-protected precursor followed by 1,3-dipolar cycloaddition reactions . Another study reports the biocatalytic process for synthesizing (S)-N-Boc-3-hydroxypiperidine using a reductase from Saccharomyces cerevisiae, achieving high yield and enantioselectivity . Similarly, efficient asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine has been achieved by coexpressing ketoreductase and glucose dehydrogenase in E. coli . These methods highlight the versatility and efficiency of synthesizing N-Boc-protected piperidines, which could be adapted for the synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine.

Molecular Structure Analysis

The molecular structure of N-Boc-protected piperidines can be elucidated using techniques such as single-crystal X-ray structure analysis. For example, the structure of triazolyl-substituted 3-aminopiperidines was determined, providing insights into the constitution and relative configuration of the products . Although the exact structure of N-Boc-trans-4-bromo-3-hydroxypiperidine is not detailed in the provided papers, similar analytical methods could be employed to determine its structure.

Chemical Reactions Analysis

N-Boc-protected piperidines can undergo various chemical reactions, including cycloadditions, nucleophilic ring openings, and reductive transformations. The terminal alkyne in the synthesized piperidine scaffolds can be converted into triazoles through cycloaddition . Additionally, the reductive synthesis of (S)-N-Boc-3-hydroxypiperidine demonstrates the potential for chemical transformations involving N-Boc-protected piperidines . These reactions are crucial for further functionalization and the development of pharmaceutical intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected piperidines are influenced by their functional groups and stereochemistry. High enantioselectivity and yield in the synthesis of (S)-N-Boc-3-hydroxypiperidine indicate the importance of chiral purity in pharmaceutical applications . The presence of the Boc group provides steric protection, making these compounds suitable for further synthetic modifications. The bromine atom in N-Boc-trans-4-bromo-3-hydroxypiperidine would contribute to its reactivity, particularly in substitution reactions. The exact physical properties such as melting point, solubility, and stability would require empirical determination.

属性

IUPAC Name |

tert-butyl (3R,4R)-4-bromo-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHIAGYBKVHMO-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-trans-4-bromo-3-hydroxypiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

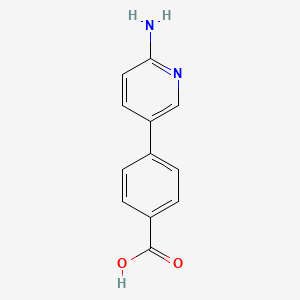

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)